5-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC15792171
Molecular Formula: C6H6BrF3N2
Molecular Weight: 243.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6BrF3N2 |
|---|---|
| Molecular Weight | 243.02 g/mol |
| IUPAC Name | 5-bromo-1-ethyl-3-(trifluoromethyl)pyrazole |
| Standard InChI | InChI=1S/C6H6BrF3N2/c1-2-12-5(7)3-4(11-12)6(8,9)10/h3H,2H2,1H3 |
| Standard InChI Key | MEAAGPIWMGFWGJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC(=N1)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula, C₆H₆BrF₃N₂, reflects a pyrazole core substituted with bromine, ethyl, and trifluoromethyl groups. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | Not explicitly listed | |
| Molecular Weight | 243.02 g/mol | |
| IUPAC Name | 5-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole | |
| Exact Mass | 242.96 g/mol (calculated) |
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom serves as a handle for further cross-coupling reactions.
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis typically involves multi-step reactions starting from pyrazole precursors. A common approach includes:
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Condensation: Diethyl butynedioate reacts with ethylhydrazine to form a hydroxy-substituted pyrazole intermediate .
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Bromination: Treatment with tribromophosphine (PBr₃) introduces bromine at the 5-position .
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Functionalization: The trifluoromethyl group is introduced via nucleophilic substitution or radical trifluoromethylation.
A representative synthesis pathway is illustrated below:
Step 1: Formation of 5-hydroxy-1-ethyl-1H-pyrazole-3-carboxylate
Step 3: Hydrolysis and Trifluoromethylation
Industrial Considerations
Large-scale production may employ continuous flow systems to enhance safety and yield, avoiding hazardous reagents like n-butyl lithium . Key challenges include controlling regioselectivity during bromination and minimizing byproducts.
Physicochemical Properties
While direct data for the compound is limited, analogs provide insights:
| Property | Value (Analog) | Source |
|---|---|---|
| Melting Point | 131–133°C (ethyl ester derivative) | |
| Solubility | Likely soluble in DMSO, THF, and ethyl acetate | |
| LogP | ~2.5 (estimated) |
The trifluoromethyl group contributes to high thermal stability and resistance to oxidative degradation.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. Its bromine atom enables Suzuki-Miyaura couplings to introduce aryl groups, a critical step in drug discovery.
Agrochemical Development
Pyrazole derivatives are widely used in herbicides and fungicides. The trifluoromethyl group enhances bioactivity by improving membrane permeability.
Future Directions
Research priorities include:
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